2-(5-propoxy-1H-indol-3-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-propoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13/h3-4,8-9,15H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZXDTGKUKBHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298456 | |
| Record name | 5-Propoxy-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81630-84-4 | |
| Record name | 5-Propoxy-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81630-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Propoxy-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-propoxy-1H-indol-3-yl)acetonitrile typically involves the reaction of 5-propoxyindole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of acetonitrile to form the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-(5-propoxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated, nitro, and other substituted derivatives.
Scientific Research Applications
2-(5-propoxy-1H-indol-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-propoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-(5-Propoxy-1H-Indol-3-yl)acetonitrile with related indole-acetonitrile derivatives:
Key Observations :
- Lipophilicity : The propoxy group increases molecular weight and lipophilicity compared to methoxy and ethoxy analogs, likely reducing solubility in polar solvents.
- Electronic Effects: Electron-donating alkoxy groups (e.g., -OCH₃, -OCH₂CH₃) enhance electron density on the indole ring, while electron-withdrawing groups (e.g., -NO₂, -Br) decrease it, affecting reactivity and interaction with biological targets .
Alkylation Reactions
- Propoxy Derivative : Synthesis likely involves alkylation of 5-hydroxyindole-3-acetonitrile with propyl bromide under basic conditions (e.g., NaH in THF), analogous to the preparation of 2-(3-Ethyl-1-methyl-5-methoxy-2-oxoindolin-3-yl)acetonitrile .
- Methoxy/Ethoxy Analogs : Higher yields (68–92%) are achieved in aprotic solvents (e.g., THF) due to reduced hydrolysis of intermediates . For example, 2-(5-Methoxy-1H-Indol-3-yl)acetonitrile is synthesized via nucleophilic substitution with chloroacetonitrile .
- Nitro/Bromo Derivatives : Require nitration or bromination at the 5-position prior to acetonitrile functionalization, often leading to lower yields (41–69%) due to competing side reactions .
Challenges
Biological Activity
2-(5-Propoxy-1H-indol-3-yl)acetonitrile (CAS No. 81630-84-4) is an indole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties.
The molecular formula of this compound is , with a molecular weight of approximately 218.26 g/mol. The compound features an indole ring system, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.26 g/mol |
| CAS Number | 81630-84-4 |
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. The structural features of this compound may enhance its interaction with cancer cell pathways.
- In Vitro Studies : Preliminary studies have shown that related indole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
- Research Findings : A structure-activity relationship (SAR) study on indole derivatives indicated that modifications at the 5-position significantly affect cytotoxicity against various cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of indole derivatives is another area of interest, particularly in the context of neurodegenerative diseases such as Parkinson's disease.
- Mechanism : Indoles may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
- Studies : Some studies have reported that indole-based compounds can protect dopaminergic neurons from degeneration in animal models .
Summary of Research Findings
A comprehensive review of literature reveals the following insights into the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
